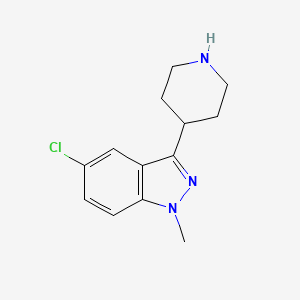

1H-Indazole, 5-chloro-1-methyl-3-(4-piperidinyl)-

Description

1H-Indazole, 5-chloro-1-methyl-3-(4-piperidinyl)- is a substituted indazole derivative featuring a chlorine atom at position 5, a methyl group at position 1, and a 4-piperidinyl moiety at position 3. This structural configuration imparts unique physicochemical and biological properties, making it a candidate for therapeutic applications. Indazole derivatives are known for their roles in kinase inhibition, anticancer activity, and receptor modulation . The synthesis of such compounds often involves green chemistry approaches (e.g., ammonium chloride catalysis) or Mannich base reactions, as demonstrated in protocols for analogous indazole derivatives .

Properties

CAS No. |

742076-27-3 |

|---|---|

Molecular Formula |

C13H16ClN3 |

Molecular Weight |

249.74 g/mol |

IUPAC Name |

5-chloro-1-methyl-3-piperidin-4-ylindazole |

InChI |

InChI=1S/C13H16ClN3/c1-17-12-3-2-10(14)8-11(12)13(16-17)9-4-6-15-7-5-9/h2-3,8-9,15H,4-7H2,1H3 |

InChI Key |

YZJYFLJMWSAZPF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=N1)C3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic transformations centered on constructing the indazole core followed by selective substitutions:

Cyclization of ortho-substituted benzylidenehydrazines: The initial step often involves the condensation of ortho-substituted benzaldehydes with hydrazine derivatives to form benzylidenehydrazines. Subsequent cyclization under acidic or basic conditions yields the indazole ring system.

Chlorination at the 5-position: The introduction of the chlorine atom at the 5-position is generally achieved via electrophilic aromatic substitution using chlorinating agents on the indazole scaffold.

N1-Methylation: The methyl group at the nitrogen-1 position is installed typically by alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Substitution at C3 with 4-piperidinyl group: The 3-position substitution with a 4-piperidinyl moiety is commonly accomplished by nucleophilic substitution or Mannich-type reactions, where the indazole intermediate reacts with piperidine derivatives or formaldehyde and piperidine in the presence of acid catalysts.

These steps can be summarized as follows:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | ortho-substituted benzaldehyde + hydrazine, acidic/basic catalyst | Formation of indazole core |

| 2 | Electrophilic chlorination | Chlorinating agent (e.g., N-chlorosuccinimide) | 5-chloro substitution |

| 3 | N1-Methylation | Methyl iodide, base (e.g., K2CO3) | 1-methyl substitution |

| 4 | C3 Piperidinyl substitution | Mannich reaction (formaldehyde + piperidine), acid catalyst | 3-(4-piperidinyl) substitution |

Industrial Production Methods

In industrial settings, the synthesis is optimized for scale, yield, and purity:

Continuous flow reactors: These allow precise control over reaction parameters (temperature, time, stoichiometry), improving reproducibility and safety.

Automated process control: Automated dosing and monitoring ensure consistent product quality.

Purification: Techniques such as recrystallization and chromatographic methods (e.g., column chromatography) are employed to isolate the pure compound.

Green chemistry approaches: Efforts include minimizing hazardous reagents and solvents, employing catalytic rather than stoichiometric reagents, and using aqueous or solvent-free conditions where possible.

Chemical Reaction Analysis Relevant to Preparation

Key Reaction Types in Preparation

| Reaction Type | Description | Common Reagents | Purpose in Synthesis |

|---|---|---|---|

| Cyclization | Formation of indazole ring from hydrazine and aldehyde | ortho-substituted benzaldehyde, hydrazine, acid/base catalyst | Core ring construction |

| Electrophilic Aromatic Substitution | Introduction of chlorine at position 5 | N-chlorosuccinimide (NCS), FeCl3 | Halogenation |

| Alkylation | Methylation at N1 | Methyl iodide, base (K2CO3) | N-alkyl substitution |

| Mannich Reaction | Introduction of 4-piperidinyl group at C3 | Formaldehyde, piperidine, acid catalyst | C3 substitution |

Mechanistic Insights

The cyclization step proceeds via nucleophilic attack of hydrazine nitrogen on the aldehyde carbonyl, followed by ring closure and dehydration.

Electrophilic chlorination selectively targets the activated aromatic position at C5 due to electronic and steric factors.

N1-methylation occurs via nucleophilic substitution on the nitrogen lone pair.

The Mannich reaction involves formation of an iminium ion intermediate from formaldehyde and piperidine, which then electrophilically attacks the activated C3 position of the indazole ring.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization of benzylidenehydrazine | ortho-substituted benzaldehyde, hydrazine | Acid or base catalyst | Reflux, 2-6 h | 70-85 | Forms indazole core |

| Electrophilic chlorination | Indazole intermediate | N-chlorosuccinimide | Room temp to 60°C, 1-3 h | 80-90 | Selective C5 chlorination |

| N1-Methylation | 5-chloroindazole | Methyl iodide, K2CO3 | DMF, 50-80°C, 4-8 h | 75-88 | Alkylation at N1 |

| Mannich reaction for C3 substitution | 1-methyl-5-chloroindazole, piperidine, formaldehyde | Acid catalyst (e.g., HCl) | Room temp to reflux, 2-12 h | 65-80 | Introduction of 4-piperidinyl group |

Chemical Reactions Analysis

Types of Reactions

1H-Indazole, 5-chloro-1-methyl-3-(4-piperidinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced indazole derivatives.

Substitution: Formation of N-substituted indazole derivatives.

Scientific Research Applications

The compound 1H-Indazole, 5-chloro-1-methyl-3-(4-piperidinyl)- has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article explores its applications, supported by data tables and documented case studies.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various diseases, particularly in the field of oncology and neurology. Studies have indicated that derivatives of indazole exhibit anti-cancer properties, acting by inhibiting specific kinases involved in tumor growth and progression.

Case Study: Anti-Cancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that modifications to the indazole structure could enhance its efficacy against cancer cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis in specific cancer types .

Neuropharmacology

Research has also focused on the neuropharmacological effects of 1H-Indazole, 5-chloro-1-methyl-3-(4-piperidinyl)-. Its structural similarity to neurotransmitters suggests a potential role in modulating synaptic transmission.

Case Study: Neurotransmitter Modulation

In a study exploring the effects on serotonin receptors, this compound was found to act as a selective modulator, which may lead to applications in treating mood disorders such as depression and anxiety .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of indazole derivatives. The compound exhibited significant activity against various bacterial strains, indicating potential use as an antibiotic agent.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Agricultural Chemistry

The compound's unique properties have led to investigations into its use as a pesticide or herbicide. Its ability to disrupt cellular processes in target pests suggests it could be developed into a novel agrochemical.

Case Study: Pesticidal Activity

Research conducted on various agricultural pests demonstrated that formulations containing this compound significantly reduced pest populations while showing low toxicity to non-target organisms .

Mechanism of Action

The mechanism of action of 1H-Indazole, 5-chloro-1-methyl-3-(4-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the modulation of cellular functions and potentially therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

Key structural variations among indazole derivatives include substitutions at positions 1, 3, and 5, which significantly influence bioactivity:

Key Observations :

- Position 3 : The target compound’s 4-piperidinyl group (a six-membered ring with one nitrogen) differs from piperazine-based analogues (e.g., Compound 21b and ’s derivatives), which have two nitrogen atoms. This affects hydrogen bonding and steric interactions in target binding .

- Position 5 : The 5-chloro substituent, shared with Compound 89, enhances lipophilicity and may improve membrane permeability .

- Position 1 : The methyl group in the target compound could enhance metabolic stability compared to unsubstituted indazoles .

Biological Activity

1H-Indazole, 5-chloro-1-methyl-3-(4-piperidinyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The molecular formula of 1H-Indazole, 5-chloro-1-methyl-3-(4-piperidinyl)- is C12H14ClN3. The compound features an indazole ring system substituted with a chlorine atom and a piperidine moiety, which contributes to its biological properties. The synthesis typically involves multi-step reactions that include the formation of the indazole core followed by chlorination and piperidine substitution.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of indazole derivatives. For instance, compounds containing the indazole scaffold have shown potent activity against various cancer cell lines. One study reported that derivatives with specific substitutions exhibited IC50 values as low as 38 nM against certain tumor cell lines, indicating strong inhibitory potential against cancer cell proliferation .

Table 1: Antiproliferative Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 1H-Indazole derivative A | SNU16 | 77.4 |

| 1H-Indazole derivative B | KG1 | 25.3 |

| 5-Chloro-1-methyl-3-(4-piperidinyl)- | Various | <50 |

Antibacterial Activity

The antibacterial properties of indazole derivatives have also been investigated extensively. The compound has demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, a study indicated that derivatives showed zones of inhibition ranging from 12 mm to 22 mm against Staphylococcus aureus and Escherichia coli, respectively .

Table 2: Antibacterial Activity of Selected Indazole Compounds

| Compound | Zone of Inhibition (mm) | Bacteria |

|---|---|---|

| 5-Chloro-1-methyl-3-(4-piperidinyl)- | 20 | Staphylococcus aureus |

| Indazole derivative C | 18 | Bacillus cereus |

| Indazole derivative D | 15 | Escherichia coli |

Enzyme Inhibition

Indazole derivatives have been identified as inhibitors of various enzymes implicated in cancer progression. For instance, some compounds have shown potent inhibition of fibroblast growth factor receptors (FGFRs), which are critical in tumor angiogenesis and metastasis. The SAR studies indicated that specific substituents on the indazole scaffold significantly enhance enzyme binding affinity .

Case Study: FGFR Inhibition

A recent investigation into the enzyme inhibition potential of indazole derivatives revealed that specific modifications led to enhanced FGFR inhibitory activity. Compounds with a piperidine substituent exhibited IC50 values in the nanomolar range, demonstrating their potential as therapeutic agents in oncology .

Case Study: Antibacterial Efficacy

In another study focusing on antibacterial activity, several indazole derivatives were synthesized and screened for their efficacy against common pathogens. The results showed that certain compounds not only inhibited bacterial growth but also demonstrated lower cytotoxicity towards mammalian cells, suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-chloro-1-methyl-3-(4-piperidinyl)-1H-indazole in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Respiratory protection (e.g., P95 masks) is advised if aerosol generation is possible .

- Ventilation : Perform experiments in fume hoods to minimize inhalation risks. Avoid dust formation during weighing or transfer .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Incompatible materials (e.g., strong oxidizers) should be segregated .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent contamination .

Q. What synthetic routes are commonly employed for the preparation of 5-chloro-1-methyl-3-(4-piperidinyl)-1H-indazole derivatives?

- Methodological Answer :

- Mannich Reaction : React indazole with formaldehyde and piperidine derivatives to introduce the 4-piperidinyl group. Optimize pH (7–9) and temperature (60–80°C) for regioselectivity .

- Cyclization with Polyphosphoric Acid (PPA) : Post-Mannich reaction, treat intermediates with PPA under reflux (120°C, 4–6 hrs) to form the indazole core. Monitor reaction progress via TLC .

- Hydrazine-Mediated Functionalization : For oxadiazole derivatives, react hydrazine hydrate with ester intermediates in ethanol (reflux, 12 hrs) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 5-chloro-1-methyl-3-(4-piperidinyl)-1H-indazole?

- Methodological Answer :

- 1H NMR : Analyze aromatic proton environments (δ 7.2–8.1 ppm for indazole protons) and piperidinyl methyl groups (δ 2.1–2.5 ppm). Coupling constants confirm substitution patterns .

- IR Spectroscopy : Identify N–H stretching (3200–3400 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹). Absence of carbonyl peaks (1650–1750 cm⁻¹) validates cyclization .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 265.08) and fragmentation patterns to rule out byproducts .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software be utilized to resolve structural ambiguities in 5-chloro-1-methyl-3-(4-piperidinyl)-1H-indazole complexes?

- Methodological Answer :

- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule crystals. Resolve anisotropic displacement parameters with SHELXL for precise bond-length refinement .

- Structure Solution : Apply direct methods (SHELXS) for phase determination. Validate hydrogen bonding (e.g., N–H···Cl interactions) using ORTEP for visualization .

- Refinement : Apply twin-law corrections in SHELXL for twinned crystals. Use WinGX to generate CIF files and validate geometry (e.g., torsion angles < 5° deviation) .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of 5-chloro-1-methyl-3-(4-piperidinyl)-1H-indazole derivatives in biological assays?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the 4-piperidinyl group with morpholine or thiomorpholine to assess steric/electronic effects on receptor binding .

- Enzymatic Assays : Test inhibitory activity against carbonic anhydrase isoforms (e.g., CAH1, CAH2) using stopped-flow CO2 hydration. Correlate IC50 values with substituent logP .

- Molecular Docking : Use MOE or AutoDock to model interactions (e.g., H-bonding with Arg121, van der Waals contacts with Leu37). Prioritize derivatives with ΔG < −8 kcal/mol .

Q. How do solvent effects and reaction conditions influence the tautomeric equilibria of 5-chloro-1-methyl-3-(4-piperidinyl)-1H-indazole in synthetic applications?

- Methodological Answer :

- Solvent Polarity : In polar solvents (e.g., DMSO), the 1H-tautomer dominates due to stabilization of the N–H group. Use ¹³C NMR to track tautomeric shifts (Δδ ~3 ppm for C3) .

- Temperature Control : Lower temperatures (0–5°C) favor the 2H-tautomer, critical for regioselective alkylation. Monitor via variable-temperature NMR .

- pH Modulation : Adjust pH to 4–5 (acetic acid buffer) to protonate the piperidinyl nitrogen, stabilizing the 1H-form for electrophilic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.